1-Methyl-1H-imidazole-2-carboxamide
Overview
Description
“1-Methyl-1H-imidazole-2-carboxamide” is a heterocyclic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles as key components to functional molecules used in a variety of everyday applications . The review emphasizes the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular weight of “this compound” is 125.13 . Its IUPAC name is this compound . The InChI code is 1S/C5H7N3O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9) .
Chemical Reactions Analysis
“1-Methyl-2-imidazolecarboxaldehyde” is a heterocyclic building block . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .
Physical and Chemical Properties Analysis
“this compound” has a melting point of 170-173°C . It is a powder in physical form .
Scientific Research Applications
Crystal and Molecular Structures
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a compound related to 1-Methyl-1H-imidazole-2-carboxamide, has been studied for its crystal and molecular structures. This compound emerged as a side product during the synthesis of an antitubercular agent, highlighting its relevance in structural chemistry and pharmaceutical synthesis (Richter et al., 2023).
Photochemical Rearrangement
- Research on the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions provides insights into the rearrangement processes that these compounds undergo, which is crucial for understanding their chemical behavior and potential applications (Pfoertner & Daly, 1987).
Organic Synthesis
- The compound 5-Amino-1H-imidazole-4-carboxamide hydrochloride, related to this compound, has been used in the synthesis of 2-methyl-6-(arylamino)purines, indicating its utility in organic synthesis and chemical transformations (Andersen & Pedersen, 1985).
DNA Sequencing Technology
- 1-H-imidazole-2-carboxamide has been developed as a universal reader for DNA sequencing by recognition tunneling in nanopores. This application is significant for advancements in DNA sequencing technologies and molecular recognition studies (Liang et al., 2012).
DNA Recognition
- N-Methyl imidazole, similar to this compound, is investigated for its role in polyamides that target specific DNA sequences. This research is pivotal in gene expression control and the development of potential medicinal agents for diseases like cancer (Chavda et al., 2010).
Catalytic Reactions
- The Ir4(CO)12-catalyzed regioselective coupling reaction of N-substituted imidazoles with isocyanates, leading to imidazole-2-carboxamides, showcases the compound's role in catalytic processes and chemical synthesis (Fukumoto et al., 2021).
Polyamide Synthesis
- Polyamides derived from 1-methyl-4,5-imidazoledicarboxylic acid demonstrate the application of related compounds in materials science, particularly in the synthesis and characterization of polymers with unique properties (Bouck & Rasmussen, 1993).
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention .
Future Directions
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, including those with a carboxamide moiety, have unique inhibitory properties . They form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
The presence of the carboxamide moiety in imidazole derivatives is known to cause hydrogen bonds with various enzymes and proteins, often resulting in the inhibition of their activity .
Biochemical Pathways
Imidazole derivatives are key components of functional molecules used in a diverse range of applications . They are involved in a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Imidazole derivatives are known to exhibit a broad spectrum of biological activities . For instance, they have been reported to show inhibitory activity against various diseases .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-imidazole-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to afford tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .
Cellular Effects
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that imidazole derivatives can have various effects at different dosages .
Metabolic Pathways
It is known that imidazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that imidazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that imidazole derivatives can be directed to specific compartments or organelles .
Properties
IUPAC Name |
1-methylimidazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKPUVLIJJJXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332240 | |
Record name | 1-Methyl-1H-imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20062-51-5 | |
Record name | 1-Methyl-1H-imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-imidazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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